molecular formula C23H22FN5O B11455724 1-(tert-butyl)-4-(4-fluorophenyl)-5-phenyl-4,4a,5,7-tetrahydroimidazo[4,5-b]pyrazolo[4,3-e]pyridin-6(1H)-one

1-(tert-butyl)-4-(4-fluorophenyl)-5-phenyl-4,4a,5,7-tetrahydroimidazo[4,5-b]pyrazolo[4,3-e]pyridin-6(1H)-one

Cat. No.: B11455724
M. Wt: 403.5 g/mol
InChI Key: QRFAKHADZYSJMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(tert-butyl)-4-(4-fluorophenyl)-5-phenyl-4,4a,5,7-tetrahydroimidazo[4,5-b]pyrazolo[4,3-e]pyridin-6(1H)-one is a complex organic compound with potential applications in various fields such as medicinal chemistry and materials science. This compound features a unique structure that combines multiple functional groups, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(tert-butyl)-4-(4-fluorophenyl)-5-phenyl-4,4a,5,7-tetrahydroimidazo[4,5-b]pyrazolo[4,3-e]pyridin-6(1H)-one typically involves multi-step organic reactions. Common synthetic routes may include:

    Cyclization reactions: Formation of the imidazo[4,5-b]pyrazolo[4,3-e]pyridin-6(1H)-one core through cyclization of appropriate precursors.

    Substitution reactions: Introduction of tert-butyl, fluorophenyl, and phenyl groups through nucleophilic or electrophilic substitution reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This could include:

    Catalysis: Use of catalysts to enhance reaction rates and selectivity.

    Purification techniques: Methods such as recrystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

1-(tert-butyl)-4-(4-fluorophenyl)-5-phenyl-4,4a,5,7-tetrahydroimidazo[4,5-b]pyrazolo[4,3-e]pyridin-6(1H)-one can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of functional groups to lower oxidation states.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Common reagents and conditions used in these reactions may include:

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Solvents: Such as dichloromethane, ethanol, or water.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure may also make it a useful ligand in coordination chemistry.

Biology

In biology, this compound could be investigated for its potential biological activity. It may serve as a lead compound for the development of new pharmaceuticals.

Medicine

In medicine, this compound could be explored for its potential therapeutic effects. It may have applications in the treatment of various diseases, depending on its biological activity.

Industry

In industry, this compound could be used in the development of new materials with specific properties. Its unique structure may impart desirable characteristics to these materials.

Mechanism of Action

The mechanism of action of 1-(tert-butyl)-4-(4-fluorophenyl)-5-phenyl-4,4a,5,7-tetrahydroimidazo[4,5-b]pyrazolo[4,3-e]pyridin-6(1H)-one would depend on its specific applications. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity and affecting cellular pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds may include other imidazo[4,5-b]pyrazolo[4,3-e]pyridin-6(1H)-one derivatives with different substituents. These compounds may share similar chemical properties and reactivity.

Uniqueness

The uniqueness of 1-(tert-butyl)-4-(4-fluorophenyl)-5-phenyl-4,4a,5,7-tetrahydroimidazo[4,5-b]pyrazolo[4,3-e]pyridin-6(1H)-one lies in its specific combination of functional groups and its potential applications in various fields. Its structure may confer unique properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C23H22FN5O

Molecular Weight

403.5 g/mol

IUPAC Name

4-tert-butyl-8-(4-fluorophenyl)-10-phenyl-2,4,5,10,12-pentazatricyclo[7.3.0.03,7]dodeca-1,3(7),5-trien-11-one

InChI

InChI=1S/C23H22FN5O/c1-23(2,3)29-21-17(13-25-29)18(14-9-11-15(24)12-10-14)19-20(26-21)27-22(30)28(19)16-7-5-4-6-8-16/h4-13,18-19H,1-3H3,(H,26,27,30)

InChI Key

QRFAKHADZYSJMT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)N1C2=C(C=N1)C(C3C(=N2)NC(=O)N3C4=CC=CC=C4)C5=CC=C(C=C5)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.